2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a bicyclic heterocyclic molecule featuring a cyclopenta[c]pyrazole core fused to a tetrahydrothiophene-1,1-dioxide (sulfone) moiety and an N-phenyl carboxamide group. The N-phenyl carboxamide substituent may influence lipophilicity and binding affinity in biological systems.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-12-5-2-1-3-6-12)16-14-7-4-8-15(14)19-20(16)13-9-10-24(22,23)11-13/h1-3,5-6,13H,4,7-11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOACJRSYHTDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these targets, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in GPCR signaling pathways, modulating the excitability of cells. The downstream effects of this activation are yet to be fully understood due to the complexity of these pathways and the broad expression of GIRK channels in the brain and other peripheral tissues.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays. It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds. .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects depending on the specific cell type and the physiological context.
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity based on available literature and research findings.
Structural Characteristics
The compound is characterized by:
- A tetrahydrothiophene ring.
- A pyrazole core.
- An amide functional group.
These structural elements contribute to its pharmacological properties and reactivity.
Biological Activity Overview
Research has indicated that compounds containing the pyrazole moiety exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a review noted that various pyrazole compounds demonstrated significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF7 | 3.79 |
| Compound 2 | NCI-H460 | 42.30 |
| Compound 3 | Hep-2 | 3.25 |
The compound is hypothesized to exhibit similar cytotoxic properties due to its structural resemblance to other effective pyrazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. Compounds with specific substitutions on the pyrazole ring have shown efficacy in inhibiting inflammatory pathways:
- Inhibition of cyclooxygenase (COX) enzymes.
- Reduction of pro-inflammatory cytokines.
The compound's ability to modulate these pathways could make it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Preliminary computational studies suggest that this compound may interact with key metabolic enzymes relevant to neurodegenerative disorders:
| Enzyme | Inhibition IC50 (nM) |
|---|---|
| Acetylcholinesterase (AChE) | 66.37 |
| Carbonic Anhydrase (hCA) | 0.93 |
These interactions indicate potential neuroprotective effects, which warrant further investigation .
Case Studies and Experimental Findings
Several studies have focused on related compounds or derivatives to elucidate mechanisms of action:
- Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives for their anticancer activity against different cell lines, confirming significant growth inhibition and apoptosis induction.
- Neuroprotective Study : Research explored the interaction of similar compounds with neuroprotective targets and found promising results in mitigating oxidative stress and inflammation in neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its fused bicyclic system and sulfone substituent. Below is a comparison with structurally related analogs from the evidence:
Physicochemical and Spectral Data
Direct data for the target compound are unavailable in the evidence, but inferences can be drawn from analogs:
- Melting Point: Analog 1 (243–245°C, ) suggests that fused bicyclic systems with nitro/cyano groups exhibit high thermal stability. The target compound’s sulfone group may further elevate its melting point .
- Solubility: The sulfone moiety likely increases aqueous solubility compared to non-sulfonated thiophenes (e.g., ’s ester derivatives) .
- Spectroscopy : Key NMR signals for the cyclopenta[c]pyrazole core would resemble pyrazole derivatives (δ 6.5–8.0 ppm for aromatic protons), while the sulfone’s SO₂ group may deshield adjacent protons (δ 3.0–4.0 ppm) .
Research Findings and Limitations
- Data Gaps: No direct pharmacological or ADMET data are available for the target compound. Predictions based on analogs suggest moderate bioavailability due to the sulfone’s polarity .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key steps include:
- Cyclocondensation: Formation of the pyrazole core using hydrazine derivatives and carbonyl-containing intermediates under reflux conditions .
- Sulfone Introduction: Oxidation of tetrahydrothiophene moieties using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide group .
- Amide Coupling: Carboxamide formation via coupling reagents (e.g., HATU, EDC) in anhydrous solvents like DMF or THF .
- Optimization: Critical parameters include temperature control (60–120°C), pH (neutral to mildly basic), and catalyst selection (e.g., Lewis acids for regioselectivity) .
Table 1: Representative Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux, 12h | 65–75 | |
| Sulfone Oxidation | mCPBA, DCM, 0°C to RT, 6h | 80–90 | |
| Amide Formation | EDC, DMAP, DMF, 24h, RT | 70–85 |
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR Spectroscopy: 1H and 13C NMR to assign protons (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbons (amide carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS): Accurate mass determination (e.g., [M+H]+ ion matching within 5 ppm error) .
- Infrared Spectroscopy (IR): Identification of key functional groups (e.g., sulfone S=O stretches at 1150–1300 cm⁻¹) .
- Chromatography: HPLC or TLC for purity assessment (>95%) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Advanced strategies include:
- Quantum Chemical Calculations: DFT-based transition-state modeling to predict regioselectivity in cyclization steps .
- Reaction Path Search Algorithms: Automated exploration of intermediates using software like GRRM or Gaussian .
- Machine Learning: Training models on historical reaction data to predict optimal solvent/catalyst combinations .
Example Workflow:
- Simulate potential reaction pathways.
- Validate with pilot experiments (e.g., testing predicted solvents).
- Refine computational parameters using experimental yields .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions (e.g., kinase inhibition vs. no activity) require systematic analysis:
- Structural Comparisons: Map substituent effects (e.g., phenyl vs. pyridyl groups in carboxamide side chains) .
- Assay Conditions: Control variables like buffer pH, ATP concentration, or cell-line specificity .
- Dose-Response Studies: Establish IC50 curves under standardized protocols .
Case Study: A 2025 study found that electron-withdrawing groups on the phenyl ring enhanced kinase inhibition by 3-fold compared to electron-donating groups .
Q. What experimental designs are recommended to study stereochemical impacts on bioactivity?
- Enantiomer Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to resolve stereoisomers .
- Biological Assays: Compare IC50 values of enantiomers in target assays (e.g., enzyme inhibition).
- Molecular Docking: Predict binding modes of stereoisomers to receptors using AutoDock Vina .
Q. How can researchers analyze unexpected byproducts in synthesis?
Methodologies include:
- Reaction Monitoring: Real-time TLC or in-situ IR to detect intermediates .
- Isolation and Characterization: Prep-HPLC to isolate byproducts, followed by NMR/MS analysis .
- Mechanistic Probes: Isotope labeling (e.g., 13C) to trace reaction pathways .
Q. What strategies ensure compound stability during storage and experiments?
- Stress Testing: Expose the compound to heat (40–60°C), light, and varying pH to identify degradation pathways .
- Stabilizers: Use antioxidants (e.g., BHT) or inert atmospheres (N2) for long-term storage .
- Analytical Monitoring: Periodic HPLC to check purity over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
